1-Penten-4-YN-3-OL
Overview
Description
1-Penten-4-YN-3-OL is an organic compound with the molecular formula C5H6O It is an acetylenic alcohol, characterized by the presence of both an alkyne and an alcohol functional group
Mechanism of Action
Target of Action
It’s structurally similar to ethchlorvynol , which is known to interact with the GABA (A) Receptor .
Mode of Action
Ethchlorvynol, a structurally similar compound, is known to depress the central nervous system in a manner similar to that of barbiturates . Barbiturates bind at distinct binding sites associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open .
Biochemical Pathways
It’s structurally similar to ethchlorvynol, which is known to affect the gabaergic pathway .
Pharmacokinetics
Ethchlorvynol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and about 90% of a dose is metabolized in the liver .
Result of Action
It’s structurally similar to ethchlorvynol, which is known to depress the central nervous system .
Action Environment
Safety data sheets suggest that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
It is known that 1-Penten-4-YN-3-OL is an acetylenic alcohol , which suggests that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other alcohols.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to undergo allylic rearrangement to form cis and trans isomers . This suggests that it may interact with biomolecules in a dynamic manner, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound can undergo allylic rearrangement , suggesting that its effects may change over time
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Penten-4-YN-3-OL can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with aldehydes. For instance, the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran under nitrogen atmosphere yields 1-Phenyl-1-penten-4-yn-3-ol . Another method involves the use of sodium acetylide and cinnamaldehyde in liquid ammonia .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-Penten-4-YN-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium catalysts are often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Penten-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Pentyn-1-ol: Another acetylenic alcohol with similar reactivity.
3-Methyl-1-penten-4-yn-3-ol: A methyl-substituted derivative with slightly different chemical properties.
1-Pentyn-3-ol: An isomer with the hydroxyl group at a different position.
Uniqueness: 1-Penten-4-YN-3-OL is unique due to its specific structure, which combines an alkyne and an alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
pent-1-en-4-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h1,4-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALSXYCXTKPOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447914 | |
Record name | 1-PENTEN-4-YN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-27-9 | |
Record name | 1-Penten-4-yn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14304-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-PENTEN-4-YN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Penten-4-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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